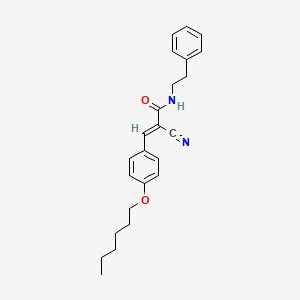

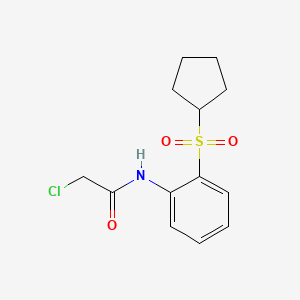

3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

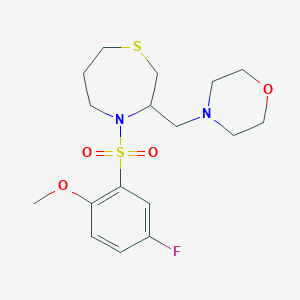

The compound 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a derivative of propanoic acid with potential analgesic and anti-inflammatory properties. It is structurally related to compounds that have been synthesized and studied for their biological activities. The compound features an isoindolinyl group and an isopropylphenyl group attached to a propanoic acid backbone.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic acid, a compound with similar structural features, was synthesized through three different methods, which were deemed industrially useful. These methods involved the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates. Additionally, optical resolution of the racemic mixture was achieved using cinchonidine as a resolution reagent .

Molecular Structure Analysis

While the exact molecular structure of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not provided, related compounds have had their structures elucidated. For example, the crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, another propanoic acid derivative, were determined by X-ray single crystal diffraction analysis . This suggests that similar analytical techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The compound of interest is likely to undergo chemical reactions typical of propanoic acid derivatives. For instance, hydrolysis could be a potential reaction, as seen with 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, which hydrolyzes to release bioactive danshensu . Additionally, the presence of the isoindolinyl group could influence the reactivity of the compound, potentially affecting its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be inferred from related compounds. For example, the separation of stereo isomers of a similar compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, was achieved using reverse phase high-performance liquid chromatography, indicating the importance of stereochemistry in the physical properties of these molecules. The analytical method developed for this separation also provided information on the limit of detection and quantification, which could be relevant for the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A key aspect of the compound involves its synthesis methods. For example, a solvent-free synthesis of a similar compound, 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2 H -isoindol-2-yl]propanoic acid, was achieved by fusion of specific carboxylic acids, indicating a potential approach for synthesizing variants of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as well (Csende et al., 2011).

- Synthesis methods for related compounds often involve multistep processes, highlighting the complexity and potential for chemical diversity in compounds similar to 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (Reddy & Rao, 2006).

Pharmaceutical Applications

- Certain derivatives of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, such as isoindolin-1-ones, have been used in the synthesis of diethyl phosphonates, which could be significant in medicinal chemistry and drug development (Jóźwiak et al., 2014).

- The compound's derivatives have also been explored in the context of anti-inflammatory drugs, such as the synthesis of ibuprofen and ketoprofen, indicating its potential role in the synthesis of non-steroidal anti-inflammatory drugs (Hamon et al., 1995).

Material Science and Chemistry

- In material science, derivatives of this compound have been used in the synthesis of triphenyltin(IV) carboxylates, which are characterized by interesting supramolecular structures, potentially applicable in various fields of material science and engineering (Liu et al., 2011).

- It has also been a part of studies involving polymorphism in pharmaceutical compounds, which is crucial for understanding the physical and chemical properties of drug substances (Vogt et al., 2013).

Biological and Medicinal Research

- Compounds structurally similar to 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have shown anti-inflammatory properties, as observed in a study on the anti-inflammatory activity of a nitrogen-containing flavonoid found in cumin seeds (Kang et al., 2019).

Propiedades

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)-3-(4-propan-2-ylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13(2)14-7-9-15(10-8-14)18(11-19(22)23)21-12-16-5-3-4-6-17(16)20(21)24/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJQECXMMIIEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666475 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)